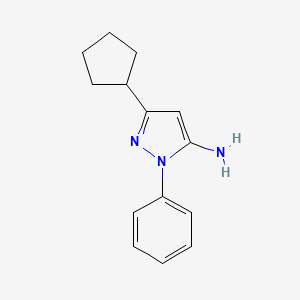

3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyclopentyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-14-10-13(11-6-4-5-7-11)16-17(14)12-8-2-1-3-9-12/h1-3,8-11H,4-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJSDIIYMALPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches

Retrosynthetic Analysis of 3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the pyrazole (B372694) ring. The most common and effective strategy for the synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine (B178648) derivative. google.com This leads to the identification of two key precursors: 4-cyclopentyl-3-oxobutanenitrile and phenylhydrazine (B124118).

The synthesis of 4-cyclopentyl-3-oxobutanenitrile can be envisioned through the condensation of cyclopentyl methyl ketone and a suitable source of a nitrile group, such as acetonitrile (B52724). This reaction is typically facilitated by a strong base.

Established Synthetic Routes to the Pyrazole Core and its Aminated Form

The construction of the this compound core can be achieved through several established methodologies, primarily focusing on the formation of the pyrazole ring and the introduction of the amine functionality.

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine. google.com In the context of this compound, this involves the reaction of 4-cyclopentyl-3-oxobutanenitrile with phenylhydrazine.

The synthesis of the β-ketonitrile precursor, 4-cyclopentyl-3-oxobutanenitrile, can be accomplished by the reaction of cyclopentyl methyl ketone with the anion of acetonitrile. This reaction typically requires a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to deprotonate acetonitrile. A patent describes a similar synthesis of 3-cyclopentyl-3-oxopropionitrile by reacting cyclopentane (B165970) methyl formate (B1220265) with acetonitrile in the presence of a catalyst like sodium hydride. google.com

Once the 4-cyclopentyl-3-oxobutanenitrile is obtained, its reaction with phenylhydrazine proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final this compound. google.com The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and may be catalyzed by acid.

| Reaction Step | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| β-Ketonitrile Formation | Cyclopentyl methyl ketone, Acetonitrile | Strong base (e.g., NaH, LDA) | 4-Cyclopentyl-3-oxobutanenitrile |

| Cyclocondensation | 4-Cyclopentyl-3-oxobutanenitrile, Phenylhydrazine | Solvent (e.g., Ethanol, Acetic Acid), optional acid catalyst | This compound |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. atlantis-press.comuni.lu While a specific MCR for this compound is not explicitly detailed in the literature, analogous syntheses of 1,3,5-substituted pyrazoles have been reported. atlantis-press.com

A potential three-component reaction could involve cyclopentyl methyl ketone, a source of the nitrile group (such as malononitrile (B47326) or cyanoacetamide), and phenylhydrazine. These components could be reacted in a one-pot fashion, often with the aid of a catalyst, to directly form the desired aminopyrazole. The reaction proceeds through a series of tandem reactions, including condensation and cyclization steps.

In recent years, there has been a significant focus on developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including aminopyrazoles. This has led to the exploration of various catalysts and green reaction conditions.

Catalytic amounts of acids or bases are often employed to facilitate the cyclocondensation reaction. Furthermore, the use of solid acid catalysts, such as montmorillonite (B579905) K-10, has been reported for the synthesis of pyrazoles, offering advantages like ease of separation and reusability.

Green chemistry approaches also include the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. Water has also been explored as a green solvent for the synthesis of pyrazole derivatives in some multicomponent reactions. google.com

| Approach | Catalyst/Method | Advantages |

|---|---|---|

| Catalyst-Mediated | Solid acids (e.g., Montmorillonite K-10) | Reusability, ease of separation |

| Green Chemistry | Microwave irradiation | Reduced reaction times, improved yields |

| Green Chemistry | Water as a solvent | Environmentally benign, safe |

Derivatization and Functionalization Strategies for the this compound Core

The this compound core possesses multiple reactive sites, including the pyrazole ring nitrogens and the primary amine group, allowing for a variety of derivatization and functionalization reactions.

N-Alkylation: The pyrazole ring of this compound already has a phenyl substituent at the N1 position. Further alkylation at the other nitrogen (N2) is generally less favorable due to steric hindrance from the adjacent phenyl and cyclopentyl groups. However, the primary amine at the C5 position is a nucleophilic site that can readily undergo N-alkylation reactions.

Alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and reaction conditions can influence the degree of alkylation (mono- vs. dialkylation).

N-Acylation: The primary amine group of this compound can be easily acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to form the corresponding amides. This reaction is a common method for introducing a wide range of functional groups onto the aminopyrazole scaffold. A patent describes the acylation of 3-cyclopropyl-1H-pyrazol-5-amine with various acylating agents. google.com

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halides, Base | Alkyl group |

| N-Acylation | Acyl chlorides/anhydrides, Base | Acyl group |

Electrophilic and Nucleophilic Modifications of the Cyclopentyl Moiety

Direct functionalization of the saturated cyclopentyl ring in this compound presents a synthetic challenge due to the inherent inertness of C(sp³)–H bonds. However, specific strategies can be employed for its modification.

Electrophilic Modifications:

Electrophilic attack on the cyclopentyl group is generally not feasible under standard conditions. However, free-radical halogenation offers a viable pathway for introducing a handle for further transformations. This reaction typically proceeds via a free-radical chain mechanism, initiated by UV light or a radical initiator. pearson.comucr.eduyoutube.com The reaction of this compound with a halogen, such as chlorine or bromine, would likely lead to a mixture of monochlorinated or monobrominated products at various positions on the cyclopentyl ring. pearson.com Due to the statistical nature of radical abstraction of secondary hydrogens on a cyclopentane ring, a mixture of isomers is expected. pearson.com

A hypothetical example of the free-radical chlorination is presented in Table 1.

Table 1: Hypothetical Product Distribution of Monochlorination of the Cyclopentyl Moiety This table is for illustrative purposes and does not represent experimentally verified data.

| Product | Hypothetical Yield (%) |

|---|---|

| 3-(1-chlorocyclopentyl)-1-phenyl-1H-pyrazol-5-amine | Minor |

| 3-(2-chlorocyclopentyl)-1-phenyl-1H-pyrazol-5-amine | Major |

The yields are estimated based on the statistical probability of radical formation at different positions of the cyclopentyl ring.

Nucleophilic Modifications:

Direct nucleophilic substitution on the cyclopentyl moiety is not possible as there is no suitable leaving group. However, the halogenated derivatives obtained from electrophilic modification can serve as substrates for nucleophilic substitution reactions. For instance, a cyclopentyl halide derivative can react with various nucleophiles, such as hydroxides, alkoxides, or amines, to introduce new functional groups. These reactions typically proceed through an S_N1 or S_N2 mechanism, depending on the reaction conditions and the structure of the substrate. vaia.comlibretexts.orgyoutube.com

Regioselective Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic effects of the substituents on the benzene (B151609) ring. organicchemistrytutor.comlumenlearning.comunizin.orguomustansiriyah.edu.iqwikipedia.orglibretexts.org In this molecule, the pyrazol-1-yl group acts as the primary directing group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com A summary of the expected major products from these reactions on the phenyl ring is provided in Table 2.

Table 2: Predicted Regioselective Functionalization of the Phenyl Ring This table is for illustrative purposes and does not represent experimentally verified data.

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-cyclopentyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine |

| Bromination | Br⁺ | 3-cyclopentyl-1-(4-bromophenyl)-1H-pyrazol-5-amine |

| Sulfonation | SO₃ | 4-(3-cyclopentyl-5-amino-1H-pyrazol-1-yl)benzenesulfonic acid |

The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho positions.

Mechanistic Investigations of Key Synthetic Transformations and Reaction Pathways

Understanding the mechanisms of the synthetic transformations is crucial for optimizing reaction conditions and predicting product outcomes.

The free-radical halogenation of the cyclopentyl group proceeds through a well-established three-step mechanism: ucr.eduyoutube.com

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light or heat to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the cyclopentyl ring to form a cyclopentyl radical and a hydrogen halide. The cyclopentyl radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

The electrophilic aromatic substitution on the phenyl ring follows a general two-step mechanism: msu.edumasterorganicchemistry.comlibretexts.org

Formation of a sigma complex (arenium ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step. msu.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.org

The regioselectivity is determined by the stability of the intermediate sigma complex. For the 1-phenylpyrazole (B75819) moiety, the resonance structures that place the positive charge on the carbon atom attached to the pyrazole nitrogen are less stable. The structures that delocalize the positive charge to the ortho and para positions without involving the pyrazole ring are more favorable, leading to substitution at these positions. organicchemistrytutor.comunizin.org

Stereoselective and Enantioselective Synthetic Methodologies (if applicable)

The parent molecule, this compound, is achiral. However, stereocenters can be introduced through functionalization of the cyclopentyl or phenyl rings.

If a substituent is introduced on the cyclopentyl ring (e.g., through halogenation followed by nucleophilic substitution), a chiral center is created. To achieve an enantiomerically enriched product, a stereoselective synthesis would be required. This could potentially be achieved by:

Chiral auxiliaries: Attaching a chiral auxiliary to the molecule to direct the incoming reagent to one face of the cyclopentyl ring.

Chiral catalysts: Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. organic-chemistry.org

For instance, the reduction of a ketone functionality introduced on the cyclopentyl ring using a chiral reducing agent could lead to the formation of a specific stereoisomer of the corresponding alcohol.

Similarly, if a substituent on the phenyl ring creates a chiral center, enantioselective methods could be employed. However, creating a stereocenter directly on the aromatic ring is less common. More likely, a functional group introduced on the phenyl ring could be further modified in a stereoselective manner.

The development of stereoselective and enantioselective synthetic methodologies for derivatives of this compound would be a significant advancement, enabling the synthesis of single enantiomers for biological evaluation and other applications.

Molecular Structure and Conformational Analysis Theoretical and Advanced

Theoretical and Computational Elucidation of Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and geometry of molecules. For a molecule like 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), would be employed to determine its most stable (lowest energy) conformation. nih.govresearchgate.net

The key geometric parameters that define the structure are the dihedral angles between the pyrazole (B372694) ring and the attached phenyl and cyclopentyl groups. In analogous crystal structures of 1-phenyl-pyrazole derivatives, the phenyl ring is typically twisted out of the plane of the pyrazole ring. For instance, in 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is 34.95°. nih.gov A similar non-planar arrangement would be expected for this compound to minimize steric hindrance. The flexible cyclopentyl ring can adopt various puckered conformations (like envelope or twist forms), and DFT would identify the most energetically favorable pucker and its orientation relative to the pyrazole core.

DFT also provides insights into the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This data is crucial for predicting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), governing its reactivity.

| Parameter | Predicted Value | Comment |

|---|---|---|

| Dihedral Angle (Pyrazole-Phenyl) | 30° - 60° | Prevents steric clash between the rings. Analogous to values seen in similar crystal structures. nih.gov |

| Cyclopentyl Ring Pucker | Envelope or Twist | The lowest energy conformation would be determined by DFT. |

| Bond Length (N1-C_phenyl) | ~1.43 Å | Typical single bond length between sp² nitrogen and sp² carbon. |

| Bond Length (C5-NH₂) | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the pyrazole ring. |

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe how this compound behaves at a given temperature.

An MD simulation would reveal the dynamic nature of the phenyl and cyclopentyl rings' rotations. It could quantify the flexibility of the cyclopentyl group and the rotational barrier of the phenyl group. Such simulations can identify multiple low-energy conformations that the molecule might adopt in solution, providing a more complete picture of its behavior than a static DFT calculation. This technique is particularly valuable for understanding how the molecule might change its shape to interact with other molecules or biological targets.

Theoretical vibrational analysis, performed as part of DFT calculations, predicts the frequencies of molecular vibrations. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra. For this compound, this analysis would predict characteristic vibrational modes.

Studies on similar aminopyrazoles provide a guide to the expected frequencies. tandfonline.com For example, the N-H stretching vibrations of the amine group are expected to appear in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring would likely be found between 1450-1600 cm⁻¹. The C-H stretching of the aromatic phenyl ring and the aliphatic cyclopentyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. By comparing the computed spectrum with an experimental one, scientists can confirm the molecule's structure and isomeric purity.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine (NH₂) group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Cyclopentyl ring |

| C=N / C=C Stretch | 1450 - 1600 | Pyrazole ring |

| N-H Bend | 1590 - 1650 | Amine (NH₂) group |

Intermolecular Interactions and Supramolecular Assembly (Theoretical or X-ray Crystallography as a Structural Tool)

The way molecules of this compound interact with each other in the solid state or in solution is governed by non-covalent interactions. These interactions dictate the compound's physical properties, such as melting point and solubility, and are key to its potential use in crystal engineering and supramolecular chemistry. mdpi.comresearchgate.netnih.gov

The most significant intermolecular interaction for this molecule is hydrogen bonding. The 5-amino group (-NH₂) provides two hydrogen bond donors (the H atoms), while the pyrazole ring contains a nitrogen atom (N2) that can act as a hydrogen bond acceptor.

Based on crystal structures of related 5-aminopyrazole compounds, a common and robust hydrogen bonding pattern is the formation of dimers. iucr.org In this arrangement, the amine group of one molecule donates a hydrogen bond to the N2 acceptor of a neighboring molecule, and vice versa, creating a stable cyclic dimer. These dimeric units can then serve as building blocks for larger assemblies, forming chains or sheets throughout the crystal lattice.

Furthermore, weaker C-H···π interactions, where a C-H bond from the cyclopentyl or pyrazole ring points towards the face of a neighboring phenyl ring, can also contribute to the supramolecular assembly. Computational modeling of molecular aggregates can predict the geometry and energetic contribution of these varied interactions, providing a complete picture of the compound's solid-state architecture.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Structural Modifications and Their Influence on Binding Affinity Profiles (Theoretical and In Vitro)

The binding affinity of a ligand to its biological target is intricately linked to its three-dimensional structure and electronic properties. For 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine, systematic modifications of its constituent parts—the phenyl ring, the cyclopentyl ring, and the aminopyrazole moiety—can provide valuable insights into its SAR.

Positional and Electronic Scanning of Substituents on the Phenyl Ring

The phenyl ring at the N1 position of the pyrazole (B372694) core is a critical component for potential aromatic interactions, such as pi-pi stacking and cation-pi interactions, within a receptor's binding pocket. The electronic nature and position of substituents on this ring can significantly modulate binding affinity.

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the phenyl ring, potentially enhancing cation-pi interactions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which could be favorable if the binding pocket has electron-deficient regions. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in the binding site. For instance, a para-substituted group will extend further into a binding pocket than an ortho-substituted one.

A hypothetical analysis of substituent effects on the phenyl ring is presented in Table 1.

| Substituent (Position) | Electronic Effect | Potential Impact on Binding Affinity |

|---|---|---|

| -OCH3 (para) | Strongly Donating | May enhance cation-pi interactions, potentially increasing affinity. |

| -Cl (meta) | Withdrawing (Inductive), Donating (Resonance) | Can alter the electrostatic potential of the ring and may form halogen bonds, leading to varied effects on affinity. |

| -CF3 (para) | Strongly Withdrawing | Could be favorable for interactions with electron-deficient pockets and can improve metabolic stability. |

| -CH3 (ortho) | Donating | May introduce steric hindrance, potentially reducing affinity depending on the binding site topology. |

Stereochemical and Steric Variations in the Cyclopentyl Ring

The cyclopentyl ring at the C3 position of the pyrazole core introduces a non-planar, lipophilic element to the molecule. Its size, shape, and conformational flexibility can influence how the ligand fits into a binding pocket. Variations in the cyclopentyl ring can be explored to optimize steric interactions.

Replacing the cyclopentyl ring with smaller (cyclobutyl) or larger (cyclohexyl) cycloalkanes can probe the steric tolerance of the binding site. The introduction of substituents on the cyclopentyl ring itself can also be explored. For example, a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group could provide additional hydrophobic interactions. The stereochemistry of such substituents would be critical, as different stereoisomers will present the functional groups in distinct spatial orientations. For instance, the cis and trans isomers of a substituted cyclopentyl ring would likely exhibit different binding affinities.

Chemical Space Exploration of the Aminopyrazole Moiety

The 5-amino group on the pyrazole ring is a key functional group, likely involved in hydrogen bonding interactions as a hydrogen bond donor. scirp.orgmdpi.combeilstein-journals.orgnih.govscirp.org Its basicity and nucleophilicity also make it a prime site for chemical modification.

Pharmacophore Modeling and Ligand-Based Virtual Screening Methodologies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govacs.orgclinicsearchonline.org For a molecule like this compound, a pharmacophore model would typically include features such as:

A hydrogen bond donor: Representing the 5-amino group.

A hydrophobic/aromatic feature: Corresponding to the phenyl ring.

A hydrophobic feature: Representing the cyclopentyl group.

Hydrogen bond acceptors: The nitrogen atoms of the pyrazole ring.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the model and are therefore likely to be active. This ligand-based virtual screening approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.govresearchgate.netej-chem.org For a series of analogs of this compound, a QSAR model could be developed to predict their binding affinities based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: Hammett constants, partial charges.

Steric: Molar refractivity, van der Waals volume.

Hydrophobic: LogP, clogP.

Topological: Connectivity indices.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external validation.

A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Analysis of Ligand Efficiency and Lipophilic Efficiency in Compound Optimization

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the "quality" of a compound during the optimization process. csmres.co.uknih.govsciforschenonline.orgyoutube.comresearchgate.net

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). A higher LE indicates that the compound achieves its potency with a smaller number of atoms, which is generally desirable.

Lipophilic Efficiency (LLE): This metric relates the potency of a compound to its lipophilicity (measured by logP or logD). A high LLE is indicative of a compound that achieves high potency without being excessively greasy, which can help to avoid issues with poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org

During the optimization of a lead compound like this compound, medicinal chemists would aim to increase potency while maintaining or improving LE and LLE. This can be achieved by making small, strategic modifications to the molecule that enhance specific interactions with the target, rather than by simply adding large, lipophilic groups.

Mechanistic Biological Investigations in Vitro and in Silico

Molecular Target Identification and Engagement Studies

No studies reporting the identification of specific molecular targets for 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine have been found.

Receptor Binding Assays and Competition Studies (Biophysical/Biochemical)

There is no available data from receptor binding assays or competition studies to characterize the affinity or binding profile of this compound with any biological receptor.

Enzyme Inhibition Kinetics and Mechanism Characterization (Biochemical)

No published research details the inhibitory effects of this compound on any enzyme. Therefore, data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) and mechanism of inhibition are not available.

Biophysical Techniques for Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

There are no public records of biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), that have been conducted to characterize the direct interaction of this compound with any protein target.

Elucidation of Molecular Mechanism of Action in Cell-Free Systems or Cell-Based Models (Non-Clinical)

Without an identified molecular target, there have been no subsequent investigations into the molecular mechanism of action for this compound.

Allosteric Modulation and Orthosteric Binding Mechanism Investigations

There is no information to suggest whether this compound acts as an orthosteric or allosteric modulator at any receptor, as no such studies have been published.

Modulation of Specific Intracellular Signaling Pathways (Mechanistic, not Phenotypic)

No studies have been found that investigate the effects of this compound on specific intracellular signaling pathways.

Use as Molecular Probes for Biological Pathway Deconvolution

Following a comprehensive search of scientific literature and databases, no specific studies have been identified that detail the use of this compound as a molecular probe for the deconvolution of biological pathways. Research detailing its application in elucidating specific cellular signaling cascades or metabolic routes through direct interaction and reporting is not publicly available. Consequently, there are no established research findings or data tables to present on this specific application for this compound.

While the broader class of pyrazole (B372694) derivatives has been investigated for various biological activities, the focused inquiry on this compound as a tool for pathway analysis did not yield relevant information. Further research would be necessary to determine if this compound possesses the requisite properties—such as specific target affinity, selectivity, and reporter functionality—to be effectively utilized as a molecular probe.

Computational Chemistry and Advanced Molecular Modeling Applications

Molecular Docking Studies for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine, docking studies would be instrumental in identifying potential biological targets by screening it against libraries of protein structures. This process can generate a ranked list of potential protein partners based on their binding affinity scores.

Once a high-affinity target is identified, docking can further elucidate the specific binding mode. This involves a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the pyrazole (B372694) derivative and the amino acid residues within the protein's active site. For instance, the amine group of the pyrazole core could act as a hydrogen bond donor, while the phenyl and cyclopentyl rings could engage in hydrophobic interactions.

Table 1: Hypothetical Key Interactions for this compound with a Kinase Target

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Pyrazole-Amine | Aspartic Acid | Hydrogen Bond |

| Phenyl Ring | Leucine | Hydrophobic |

| Cyclopentyl Ring | Valine | van der Waals |

| Pyrazole Core | Phenylalanine | π-π Stacking |

Advanced Molecular Dynamics Simulations for Elucidating Protein-Ligand Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the protein-ligand complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational changes of the this compound-protein complex.

By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to evaluate the structural stability of the complex and the flexibility of individual residues, respectively. These simulations can reveal whether the initial binding mode is maintained over time or if the ligand undergoes conformational changes within the binding pocket.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Reactivity and Interaction Analysis

For a highly accurate analysis of the interactions within the active site, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. riken.jpcecam.org This method treats the most critical region of the system, such as the ligand and the immediately surrounding active site residues, with quantum mechanics, which provides a more accurate description of electronic effects. The rest of the protein and solvent are treated with the computationally less expensive molecular mechanics force fields. mdpi.com

This approach would be particularly useful for studying enzymatic reactions where this compound might act as an inhibitor or a substrate. QM/MM can provide detailed insights into bond-making and bond-breaking processes, charge transfer, and the precise nature of non-covalent interactions that are governed by quantum effects.

Free Energy Perturbation (FEP) and Alchemical Calculations for Precise Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of similar ligands to a target protein. nih.govcresset-group.comnih.gov FEP simulations involve "alchemically" transforming one ligand into another in a non-physical, stepwise manner, both in the solvated state and when bound to the protein. The difference in the free energy of these transformations allows for a very precise prediction of the change in binding affinity.

For this compound, FEP could be used to predict how modifications to its structure, for example, by substituting the cyclopentyl group with other cyclic or acyclic moieties, would affect its binding affinity to a specific target. This information is invaluable for lead optimization in drug discovery, as it can guide the synthesis of more potent analogs. vu.nl

Table 2: Illustrative FEP Calculation for a Hypothetical Modification

| Ligand Modification | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Interpretation |

| Cyclopentyl -> Cyclohexyl | -1.2 | Higher predicted affinity |

| Phenyl -> 4-Chlorophenyl | -0.8 | Higher predicted affinity |

| Amine -> Methylamine | +0.5 | Lower predicted affinity |

Virtual Screening and Computational Library Design Based on Pharmacophore Features and Chemical Space

The structural features of this compound can be used to create a pharmacophore model. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. This pharmacophore can then be used to perform virtual screening of large chemical databases to identify other diverse compounds that fit the model and are therefore likely to bind to the same target. nih.govnih.gov

Furthermore, the core scaffold of this compound can serve as a starting point for the computational design of a focused chemical library. By systematically modifying the cyclopentyl and phenyl substituents, a virtual library of analogs can be generated. These analogs can then be computationally evaluated for their predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic accessibility, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Advanced Research Applications and Methodological Contributions

Development of 3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine as a Refined Chemical Probe for Biological Systems

While direct studies developing this compound as a specific chemical probe are not extensively documented, the broader class of pyrazole (B372694) derivatives has been successfully utilized for creating fluorescent probes for bioimaging. nih.gov These probes are instrumental in real-time monitoring of biological processes within living cells and tissues. nih.gov The pyrazole scaffold's high synthetic versatility and favorable electronic properties make it an ideal core for such applications. nih.govrsc.org

For instance, pyrazole-based fluorescent probes have been designed for the detection of various ions and small molecules. rsc.org The general strategy involves functionalizing the pyrazole ring with appropriate receptors, such as ion-binding moieties or lipophilic fragments, and a fluorophore. The interaction of the probe with its target analyte can lead to a detectable change in its fluorescence properties, such as enhancement or quenching, allowing for visualization and quantification. nih.govrsc.org

The this compound scaffold, with its reactive amino group and potential for substitution on the phenyl and cyclopentyl rings, offers multiple points for modification to create targeted chemical probes. The amino group, in particular, can serve as a key interaction point or a site for conjugation with fluorescent reporters. nih.govchim.it

Table 1: Examples of Pyrazole-Based Fluorescent Probes and their Applications

| Probe Type | Target Analyte | Principle of Detection | Reference |

| Pyrazole-BODIPY hybrid | Cellular staining | Long-term bioimaging and ultrafast cell staining | nih.gov |

| Fused Pyrazole | Fluoride ions | Fluorescence enhancement upon binding | nih.gov |

| Pyrazole-derivative-functionalized Fe3O4@SiO2 | Hg2+ ions | Fluorescence quenching upon binding | rsc.org |

Utilization of the Compound's Core Scaffold for the Generation of Novel Compound Libraries

The pyrazole scaffold is a cornerstone in the generation of combinatorial libraries for drug discovery. mdpi.comresearchgate.net The ability to rapidly synthesize a large number of diverse compounds around a central core is a powerful strategy for identifying new lead compounds. mdpi.com The this compound structure is well-suited for this approach due to its multiple points of diversification.

Solid-phase synthesis has been a key technique for creating large pyrazole-based libraries. mdpi.com This method allows for the sequential addition of different building blocks to a resin-bound pyrazole precursor, leading to a wide array of final products. mdpi.com The generation of a library of over 60,000 pyrazole-based structures has been reported for the purpose of identifying potential inhibitors for SARS-CoV-2 main protease (Mpro). nih.gov

The synthetic accessibility of the aminopyrazole core allows for variations at several positions:

The N1-phenyl group: Substitution on the phenyl ring can modulate electronic properties and steric interactions.

The C3-cyclopentyl group: The size and nature of the substituent at this position can be altered.

The C5-amino group: This group can be acylated, alkylated, or used as a handle for further derivatization. mdpi.comnih.gov

The C4 position: The pyrazole ring itself can be further functionalized at the C4 position. mdpi.com

This multi-faceted diversification potential enables the exploration of a vast chemical space, increasing the probability of discovering compounds with desired biological activities. mdpi.comnih.gov

Methodological Advancements in Pyrazole Chemistry and Related Heterocycles Inspired by Studies on this Compound

The persistent interest in pyrazole derivatives has driven significant innovation in synthetic organic chemistry. mdpi.comias.ac.inresearchgate.net Research into compounds like this compound has spurred the development of more efficient, regioselective, and environmentally friendly synthetic methods. ias.ac.inresearchgate.net

Classical pyrazole synthesis often involves the condensation of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis. researchgate.netglobalresearchonline.net However, modern advancements have introduced a variety of novel approaches:

Transition-metal catalysis: Palladium and copper catalysts have been employed for the regioselective synthesis of substituted pyrazoles. mdpi.com

One-pot multicomponent reactions: These reactions allow for the synthesis of complex pyrazole derivatives from simple starting materials in a single step, improving efficiency and reducing waste. mdpi.comias.ac.in

Microwave and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and improve yields. mdpi.comias.ac.in

[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or alkenes is a powerful method for constructing the pyrazole ring with good control over regioselectivity. researchgate.netrsc.org

These methodological advancements not only facilitate the synthesis of this compound and its analogs but also contribute to the broader field of heterocyclic chemistry. mdpi.comias.ac.in

Table 2: Modern Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Reference |

| Transition-Metal Catalysis | Use of catalysts like Pd and Cu | High regioselectivity, broad substrate scope | mdpi.com |

| One-Pot Multicomponent Reactions | Multiple bonds formed in a single step | High efficiency, atom economy | mdpi.comias.ac.in |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, higher yields | mdpi.com |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile | Good control of regioselectivity | researchgate.netrsc.org |

Insights into Broader Principles of Ligand-Target Recognition Derived from Specific Studies of the Compound

While specific ligand-target recognition studies for this compound are not extensively detailed in the available literature, the broader class of aminopyrazole derivatives has been the subject of numerous structure-activity relationship (SAR) studies. mdpi.comnih.govresearchgate.net These studies provide valuable insights into the principles of molecular recognition.

The aminopyrazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govnih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, facilitating key interactions with protein active sites. nih.govmdpi.com

Molecular docking studies on various pyrazole derivatives have helped to elucidate their binding modes with different protein targets. arabjchem.orgresearchgate.net For example, in kinase inhibition, the aminopyrazole moiety often forms hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor. nih.gov

SAR studies on aminopyrazole derivatives have revealed the importance of specific structural features for biological activity. For instance, in a series of anti-HIV agents, replacement of a diazenyl group with an aminomethylene group and optimization of substituents on the phenyl and pyrazole rings led to a significant increase in potency. nih.gov Such studies underscore the importance of systematic structural modification in understanding and optimizing ligand-target interactions.

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Pyrazole (B372694) Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and prediction of pyrazole analogs, offering a more efficient and cost-effective approach to drug discovery. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets to identify promising lead compounds and optimize their pharmacological properties. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational methodology, is a prime example of this integration. benthamdirect.com By establishing a mathematical relationship between the chemical structure and biological activity of pyrazole derivatives, QSAR models can predict the potency of novel analogs. mdpi.comacs.org For instance, 2D and 3D-QSAR models have been successfully developed to predict the anticancer and anti-inflammatory activities of pyrazole compounds. benthamdirect.comresearchgate.net These models help in identifying key structural features that enhance a compound's therapeutic effects. mdpi.com Machine learning algorithms, such as multiple linear regression and random forest, are employed to build robust and predictive QSAR models. mdpi.com

Deep learning, a subset of machine learning, is also making significant inroads in drug discovery. beilstein-journals.orgmdpi.com Deep learning models can be trained on large chemical libraries to predict various properties of drug candidates, including their interactions with biological targets and potential toxicity. nih.gov This technology has been applied to predict drug-target interactions, design new drug molecules, and forecast potential side effects, thereby accelerating the entire drug development pipeline. beilstein-journals.orgmdpi.com The application of deep learning in virtual screening and QSAR studies has already shown considerable success in identifying potent pyrazole-based inhibitors for various diseases. nih.gov

Molecular docking simulations, another computational technique, provide insights into the binding modes and affinities of pyrazole derivatives to their biological targets. nih.gov This information is crucial for the rational design of more potent and selective inhibitors. researchgate.net The combination of molecular modeling, quantum mechanical calculations, and molecular dynamics simulations offers a comprehensive understanding of the molecular behavior and interactions of pyrazole derivatives. beilstein-journals.orgnih.gov

The following table summarizes the application of various AI and ML techniques in the design and prediction of pyrazole analogs:

| Computational Technique | Application in Pyrazole Analog Design | Key Advantages |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. benthamdirect.comacs.org | Identifies key structural features for enhanced activity; cost-effective. mdpi.com |

| Machine Learning | Develops predictive models for bioactivity and toxicity. springerprofessional.de | Handles high-dimensional data; improves prediction accuracy. springerprofessional.de |

| Deep Learning | Predicts drug-target interactions; designs novel molecules. beilstein-journals.orgmdpi.com | Revolutionizes virtual screening; accelerates drug discovery. beilstein-journals.orgnih.gov |

| Molecular Docking | Simulates binding modes and affinities to biological targets. nih.govresearchgate.net | Provides insights for rational drug design. |

Exploration of Novel Biological Targets through High-Throughput Screening Methodologies (In Vitro)

High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of large numbers of compounds against specific biological targets. This technology is instrumental in identifying novel biological targets for aminopyrazole derivatives and uncovering new therapeutic applications. HTS utilizes automated systems to screen extensive compound libraries, which can contain hundreds of thousands of diverse molecules. stanford.edu

The versatility of the pyrazole scaffold has been demonstrated through its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.com HTS campaigns have been instrumental in identifying aminopyrazole-based compounds with potent inhibitory activity against various targets. For example, screening of pyrazole libraries has led to the discovery of inhibitors of enzymes such as kinases, which are crucial in cancer and inflammatory diseases. nih.gov

In vitro screening assays are a cornerstone of HTS. These assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or effects on cell growth. For instance, the anticancer activity of novel pyrazole derivatives has been evaluated in vitro against a panel of human tumor cell lines, including those for breast, lung, and colon cancer. nih.govmdpi.com Similarly, the antimicrobial properties of aminopyrazoles have been assessed against various bacterial and fungal strains. nih.gov

The data generated from HTS can be used to build structure-activity relationships (SARs), which guide the optimization of hit compounds into lead candidates with improved potency and selectivity. nih.gov The following table provides examples of biological targets and screening methods for aminopyrazole derivatives.

| Therapeutic Area | Biological Target Examples | In Vitro Screening Methodologies |

|---|---|---|

| Oncology | Kinases (e.g., p38MAPK, CDK16), Tubulin | Cell proliferation assays (e.g., MTT assay), Enzyme inhibition assays nih.govnih.govnih.gov |

| Infectious Diseases | Bacterial and fungal enzymes, Viral polymerases | Minimum Inhibitory Concentration (MIC) assays, Plaque reduction assays nih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Enzyme inhibition assays, Cytokine release assays mdpi.com |

| Neurological Disorders | GABA-A receptors | Receptor binding assays |

The continued application of HTS methodologies will undoubtedly lead to the discovery of new biological targets for aminopyrazoles and expand their therapeutic potential.

Development of Innovative and Sustainable Synthetic Strategies for Aminopyrazoles

The development of innovative and sustainable synthetic strategies for aminopyrazoles is a critical area of research, driven by the principles of green chemistry. benthamdirect.comnih.gov Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net Modern approaches focus on creating more environmentally benign and economically viable processes. researchgate.net

A key aspect of green synthesis is the use of eco-friendly solvents, with water being a prime example. thieme-connect.com Many synthetic routes for pyrazole derivatives have been successfully adapted to aqueous media, reducing the reliance on volatile organic compounds. researchgate.netthieme-connect.com Solvent-free reactions, often facilitated by microwave or ultrasonic irradiation, represent another significant advancement. mdpi.comresearchgate.net These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

The use of recyclable catalysts is another cornerstone of sustainable synthesis. nih.gov Heterogeneous catalysts, such as nanoparticles and silica-supported reagents, can be easily separated from the reaction mixture and reused, minimizing waste and catalyst cost. researchgate.netthieme-connect.com For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using a magnetic nano-catalyst that can be recovered with an external magnet. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. mdpi.com MCRs are atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazole and aminopyrazole derivatives. mdpi.comnih.gov

The table below highlights some innovative and sustainable synthetic strategies for aminopyrazoles:

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Aqueous Synthesis | Utilizes water as the reaction solvent. thieme-connect.com | Environmentally friendly, reduces use of organic solvents. researchgate.net |

| Microwave/Ultrasonic-Assisted Synthesis | Employs microwave or ultrasonic energy to accelerate reactions. mdpi.comresearchgate.net | Shorter reaction times, higher yields, energy efficient. researchgate.net |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often by grinding reactants together. researchgate.net | Minimizes solvent waste, simplifies work-up. researchgate.net |

| Recyclable Catalysis | Uses catalysts that can be easily recovered and reused. researchgate.netnih.gov | Reduces catalyst waste and cost. |

| Multicomponent Reactions | Combines multiple reactants in a single step to form a complex product. mdpi.com | High atom economy, reduces synthetic steps and waste. mdpi.com |

These green and innovative approaches are not only environmentally responsible but also contribute to the more efficient and cost-effective production of aminopyrazole-based compounds for various applications.

Contribution to Fundamental Understanding of Molecular Recognition and Biological Regulation

The study of aminopyrazole derivatives, including 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine, contributes significantly to our fundamental understanding of molecular recognition and biological regulation. These compounds serve as valuable molecular probes to investigate the intricate interactions between small molecules and biological macromolecules.

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. nih.gov The specific substitutions on the pyrazole ring, such as the cyclopentyl and phenyl groups in the title compound, play a crucial role in determining its binding specificity and biological activity. nih.gov

Structure-activity relationship (SAR) studies are essential for elucidating the principles of molecular recognition. By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify the key functional groups and structural motifs responsible for target binding. nih.govmdpi.com For example, SAR studies on pyrazole-based inhibitors have revealed the importance of specific substituents for achieving high potency against targets like meprin α and β. nih.gov

The ability of aminopyrazoles to act as kinase inhibitors provides a powerful tool for studying the role of these enzymes in cellular signaling pathways. nih.gov By selectively inhibiting specific kinases, researchers can dissect their functions in normal physiology and disease states, contributing to our understanding of biological regulation. The development of selective inhibitors for understudied kinase families, such as the PCTAIRE family, further expands our knowledge of the human kinome. nih.gov

The polyfunctional nature of 5-aminopyrazoles, with multiple nucleophilic sites, makes them versatile building blocks for the synthesis of a diverse range of fused heterocyclic systems. mdpi.comnih.gov These complex molecules can exhibit unique biological activities and serve as novel scaffolds for drug discovery, further advancing our understanding of how molecular structure dictates biological function. researchgate.net

Q & A

Q. How do substituents influence aggregation-induced emission (AIE) properties in fluorescence studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.